2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline (CAS: 1287218-11-4) is a halogenated aromatic amine with the molecular formula C₈H₆Cl₂F₃N and a molar mass of 244.04 g/mol . It is supplied as a research-grade compound (purity >98.00%) in 25 µL vials at 10 mM concentration, requiring storage at 2–8°C in sealed, light-protected conditions . Its solubility varies by solvent, necessitating protocols such as heating to 37°C and ultrasonication for dissolution . Applications are restricted to non-human research, emphasizing roles in chemical synthesis or as a precursor in pharmaceutical or agrochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline typically involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new agrochemicals and pharmaceuticals .

Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal research. They are investigated for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used as an intermediate in the production of herbicides, insecticides, and fungicides. Its unique chemical properties make it a valuable component in the formulation of these products .

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline and its derivatives involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique properties arise from its trifluoromethyl (-CF₃), chloro (-Cl), and methyl (-CH₃) substituents at positions 5, 2/3, and 6, respectively. Below, it is compared with analogs differing in substituent type, position, or number (Table 1).

Table 1: Structural and Physicochemical Comparison

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Impact of Substituent Position

- Trifluoromethyl Position : CF₃ at position 5 (target) versus 4 (24279-39-8) alters electron distribution, influencing reactivity in electrophilic substitution reactions .

Halogen Substitution Effects

- Fluorine vs. Chlorine : 2-Fluoro-5-(trifluoromethyl)aniline (535-52-4) exhibits lower molar mass (179.11 vs. 244.04 g/mol) and higher electronegativity, enhancing polarity but reducing lipophilicity compared to the target compound .

- Iodine Substitution : 2-Iodo-5-(trifluoromethyl)aniline (105202-02-6) has a higher molar mass (290.03 g/mol) and iodine’s weak C–I bond, making it reactive in Suzuki-Miyaura couplings .

Methyl Group Influence

The methyl group at position 6 in the target compound introduces steric bulk, reducing solubility in polar solvents (e.g., water) compared to analogs like 320-51-4, which lacks a methyl group .

Biologische Aktivität

2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention in various fields, including medicinal chemistry and agricultural applications. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest for researchers investigating its pharmacological properties and mechanisms of action.

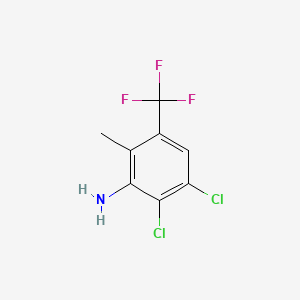

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two chlorine atoms and one trifluoromethyl group attached to an aniline structure, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential antitumor effects. The trifluoromethyl group is known to enhance lipophilicity, improving membrane permeability and bioavailability.

Antibacterial Activity

A study highlighted the antibacterial properties of compounds similar to this compound. It was found that halogenated derivatives demonstrated significant activity against strains of Staphylococcus aureus, with binding interactions suggesting potential mechanisms involving oxidative stress induction and membrane disruption .

Antifungal Activity

The compound's structural analogs have been tested for antifungal activity. For instance, derivatives with similar substitutions showed enhanced fungicidal activity compared to non-halogenated counterparts. This suggests that the presence of chlorine and trifluoromethyl groups may play a crucial role in their efficacy against fungal pathogens .

Data Table: Biological Activity Summary

Case Studies

- Antibacterial Efficacy : A study conducted on a series of halogenated anilines demonstrated that this compound exhibited superior antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus. The study utilized molecular docking techniques to elucidate the binding affinity of the compound to bacterial targets .

- Antifungal Mechanism : Research into the antifungal properties of similar compounds revealed that those containing trifluoromethyl groups disrupted fungal cell membranes more effectively than their non-fluorinated analogs. This disruption was attributed to increased lipophilicity and membrane fluidity alterations caused by the trifluoromethyl substitution .

Q & A

Q. Basic: What are the recommended synthetic routes for 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline?

Answer:

Synthesis typically involves multi-step halogenation and functional group interconversion. For example:

- Step 1: Introduce trifluoromethyl and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution on a pre-halogenated aniline scaffold.

- Step 2: Sequential chlorination at positions 2 and 3 using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions to avoid overhalogenation.

- Step 3: Final purification via column chromatography or recrystallization.

Validation of intermediates using HPLC or GC-MS is critical to ensure regioselectivity .

Q. Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:

A combination of techniques is required:

- X-ray crystallography: Use SHELXL for structure refinement. Single-crystal diffraction data can resolve bond lengths and angles, particularly for the trifluoromethyl group’s conformation .

- Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic proton environments and substituent effects (e.g., deshielding from electron-withdrawing groups).

- FT-IR: Confirm NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- UV-Vis: Analyze π→π* transitions in the aromatic system, influenced by electron-withdrawing substituents .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates.

- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) to prevent degradation.

- Emergency measures: Immediate eye wash and decontamination with water for spills. Consult safety data sheets for antidotes and first-aid protocols .

Q. Advanced: How do computational methods like DFT aid in predicting reactivity?

Answer:

- Frontier Orbital Analysis (FOA): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the NH₂ group’s lone pair (HOMO) may drive electrophilic substitution.

- Reaction Pathway Modeling: Simulate intermediates in chlorination or trifluoromethylation steps to optimize regioselectivity.

- Solvent Effects: Use polarizable continuum models (PCM) to assess solvation’s impact on reaction barriers .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., restricted rotation of bulky substituents) by acquiring spectra at low temperatures.

- Isotopic Labeling: Replace NH₂ protons with deuterium to simplify splitting patterns.

- Cross-Validation: Compare experimental data with DFT-simulated spectra (e.g., GIAO method for chemical shifts) .

Q. Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Challenges: Poor crystal growth due to steric hindrance from trifluoromethyl and chloro groups.

- Solutions:

Q. Advanced: How does the electronic effect of substituents influence its reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl and chloro groups deactivate the ring, directing coupling reactions (e.g., Suzuki-Miyaura) to meta positions.

- Steric Effects: The methyl group at position 6 may hinder coupling at adjacent sites. Use bulky ligands (e.g., SPhos) to mitigate steric hindrance .

Q. Advanced: What analytical methods are suitable for detecting decomposition products?

Answer:

Eigenschaften

IUPAC Name |

2,3-dichloro-6-methyl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14/h2H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNJUZXJVHMOHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.